molecular formula C13H14BBrClF3O2 B13667956 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13667956
M. Wt: 385.41 g/mol
InChI Key: TVMASRQAKNXDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its specific combination of substituents, which confer distinct reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where it can form complex biaryl structures with high efficiency .

Properties

Molecular Formula

C13H14BBrClF3O2

Molecular Weight

385.41 g/mol

IUPAC Name

2-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H14BBrClF3O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3

InChI Key

TVMASRQAKNXDFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.